(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a pyridine ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the acrylamide group: This can be achieved by reacting an appropriate amine with acryloyl chloride under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the pyridine ring: The pyridine ring can be attached through a nucleophilic substitution reaction or a similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide: can be compared to other acrylamide derivatives, furan-containing compounds, and pyridine-containing compounds.
Acrylamide derivatives: Compounds such as N,N-dimethylacrylamide and N-isopropylacrylamide.
Furan-containing compounds: Compounds such as furfural and furan-2-carboxylic acid.
Pyridine-containing compounds: Compounds such as nicotinamide and pyridoxine.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(6-5-15-3-2-8-23-15)19-11-13-9-14(12-18-10-13)20-7-1-4-17(20)22/h2-3,5-6,8-10,12H,1,4,7,11H2,(H,19,21)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWNWUUMZFMIFZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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